molecular formula C9H10O4 B13758855 2-Phenylglyceric acid CAS No. 5693-97-0

2-Phenylglyceric acid

Cat. No.: B13758855
CAS No.: 5693-97-0
M. Wt: 182.17 g/mol
InChI Key: IWEPXSFVSUOTLW-UHFFFAOYSA-N
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Description

2-Phenylglyceric acid: is an organic compound that features a phenyl group attached to a glyceric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylglyceric acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycidol in the presence of a base, followed by oxidation to yield this compound. Another method includes the use of phenylacetic acid as a starting material, which undergoes a series of reactions including hydroxylation and oxidation to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using robust oxidizing agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylglyceric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phenylglyoxylic acid.

    Reduction: Reduction reactions can convert it into 2-phenylglycerol.

    Substitution: The hydroxyl groups in the molecule can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Phenylglyoxylic acid.

    Reduction: 2-Phenylglycerol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylglyceric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism by which 2-Phenylglyceric acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic processes, influencing their activity and thus altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the glyceric acid backbone.

    Phenylpropanoic acid: Contains a phenyl group but with a different carbon chain structure.

    Cinnamic acid: Features a phenyl group with a different functional group arrangement.

Uniqueness: 2-Phenylglyceric acid is unique due to its combination of a phenyl group with a glyceric acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

CAS No.

5693-97-0

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,3-dihydroxy-2-phenylpropanoic acid

InChI

InChI=1S/C9H10O4/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,10,13H,6H2,(H,11,12)

InChI Key

IWEPXSFVSUOTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(=O)O)O

Origin of Product

United States

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